molecular formula C29H28FN3O5S B11505429 Ethyl 4-[({3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Ethyl 4-[({3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11505429
M. Wt: 549.6 g/mol
InChI Key: ILWBXHCILIYYFL-UHFFFAOYSA-N
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Description

Ethyl 4-[({3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a thioxoimidazolidinyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the fluorophenyl and methoxyphenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethyl esters, acetylating agents, and thioxoimidazolidinyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The reaction conditions vary depending on the desired transformation, with parameters such as temperature, pressure, and reaction time being carefully controlled.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[({3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[({3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-[({3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-[2-(3-fluorophenyl)ethynyl]benzoate: This compound has a similar fluorophenyl group but differs in its ethynyl linkage, which may result in different chemical and biological properties.

    Ethyl 3-((3-(4-fluorophenyl)-3-oxopropyl)(4-methoxyphenyl)amino)-3-oxopropanoate: This compound shares the fluorophenyl and methoxyphenyl groups but has a different overall structure, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C29H28FN3O5S

Molecular Weight

549.6 g/mol

IUPAC Name

ethyl 4-[[2-[3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C29H28FN3O5S/c1-3-38-28(36)20-6-10-22(11-7-20)31-26(34)18-25-27(35)33(23-12-14-24(37-2)15-13-23)29(39)32(25)17-16-19-4-8-21(30)9-5-19/h4-15,25H,3,16-18H2,1-2H3,(H,31,34)

InChI Key

ILWBXHCILIYYFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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